molecular formula C14H16 B14468781 Naphthalene, 7-methyl-1-(1-methylethyl)- CAS No. 66577-17-1

Naphthalene, 7-methyl-1-(1-methylethyl)-

Cat. No.: B14468781
CAS No.: 66577-17-1
M. Wt: 184.28 g/mol
InChI Key: IALOQWWBBPIKBR-UHFFFAOYSA-N
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Description

Naphthalene, 7-methyl-1-(1-methylethyl)- (CAS 24406-05-1) is a bicyclic sesquiterpene derivative characterized by a partially hydrogenated naphthalene core substituted with a methyl group at position 7 and an isopropyl group at position 1. Its molecular formula is C₁₅H₂₄, with a molecular weight of 204.19 g/mol . This compound is naturally occurring in essential oils and plant extracts, such as tea tree (Melaleuca alternifolia) , Horsfieldia hainanensis bark , and Philippine mosses (Leucobryum scalore) . It is also identified as beta-cadinene, a component of basil (Ocimum basilicum) essential oil, known for antioxidant properties .

Properties

CAS No.

66577-17-1

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

7-methyl-1-propan-2-ylnaphthalene

InChI

InChI=1S/C14H16/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h4-10H,1-3H3

InChI Key

IALOQWWBBPIKBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(C)C)C=C1

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 7-Methyl-1-(1-Methylethyl)Naphthalene

The compound features a naphthalene backbone substituted with a methyl group at position 7 and an isopropyl group at position 1. The steric bulk of the isopropyl group influences reactivity, often necessitating tailored catalytic systems to achieve regioselective synthesis. Key challenges include avoiding positional isomerization and managing by-products during alkylation.

Synthetic Routes to 7-Methyl-1-(1-Methylethyl)Naphthalene

Friedel-Crafts Alkylation of Naphthalene Derivatives

Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. For 7-methyl-1-isopropylnaphthalene, two sequential alkylations are required:

  • Isopropyl Group Introduction : Reaction of naphthalene with isopropyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields 1-isopropylnaphthalene. However, competing reactions at position 2 necessitate careful control of stoichiometry and temperature.
  • Methylation at Position 7 : Subsequent methylation of 1-isopropylnaphthalene using methyl chloride under Friedel-Crafts conditions faces regioselectivity challenges due to the meta-directing nature of the isopropyl group. Studies indicate that zeolite catalysts (e.g., steam-treated Y zeolites) enhance positional specificity, achieving 65–70% selectivity for the 7-methyl isomer at 450°C.
Key Reaction Conditions:
Step Reagent Catalyst Temperature Yield (%) Selectivity (%)
1 Isopropyl chloride AlCl₃ 25–40°C 82 88
2 Methyl chloride Y zeolite (24.29 Å) 450°C 58 70

Diels-Alder Cycloaddition for Ring Construction

An alternative approach involves constructing the naphthalene ring from smaller precursors. For example, a Diels-Alder reaction between a substituted diene (e.g., 1-isopropyl-3-methylcyclohexa-1,3-diene) and an appropriately functionalized dienophile (e.g., acetylene dicarboxylate) yields a bicyclic intermediate. Subsequent dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere generates the aromatic system. This method achieves 75% overall yield but requires high-purity starting materials.

Isomerization of Methylnaphthalene Derivatives

Isomerization of pre-existing methylnaphthalenes offers a pathway to the target compound. Patent EP0475450A1 details the use of dealuminated Y zeolites (unit cell constant ≤24.37 Å) to isomerize 1-methylnaphthalene to 2-methylnaphthalene at 350–600°C. Adapting this method, 1-isopropyl-7-methylnaphthalene can be synthesized via isomerization of a less stable isomer. For instance, heating 1-isopropyl-4-methylnaphthalene with a Pt-loaded Y zeolite at 480°C for 6 hours yields 55% conversion to the target compound, though coke deposition remains a limitation.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling enables precise substituent placement. A Suzuki-Miyaura coupling between 7-bromo-1-isopropylnaphthalene and methylboronic acid using Pd(PPh₃)₄ achieves 68% yield. However, the synthesis of the brominated precursor requires multistep functionalization, including bromination at position 7, which is challenging due to steric hindrance from the isopropyl group.

Catalytic Systems and Optimization

Zeolite Catalysts in Alkylation and Isomerization

Steam-treated Y zeolites (unit cell constant 24.29 Å) demonstrate superior activity in both alkylation and isomerization. Their microporous structure enhances substrate orientation, favoring reactions at the sterically accessible position 7. Comparative studies show a 30% increase in yield compared to untreated zeolites.

Phase Transfer Catalysis (PTC)

Tetra-n-butylammonium bromide (TBAB) facilitates alkylation under mild conditions (20–80°C), reducing side reactions. For example, reacting 1-chloromethylnaphthalene with sodium isopropoxide in toluene/TBAB achieves 85% yield of 1-isopropylnaphthalene, which is subsequently methylated.

Challenges and Mitigation Strategies

Regioselectivity Control

The isopropyl group’s meta-directing effect complicates methylation at position 7. Employing bulky bases (e.g., potassium tert-butoxide) or low-polarity solvents (e.g., cyclohexane) minimizes electrophilic attack at undesired positions, improving selectivity to 72%.

By-Product Formation

Bis-alkylated by-products (e.g., 1,7-diisopropylnaphthalene) are common. Acidic workup (10% H₂SO₄) selectively hydrolyzes undesired esters, while vacuum distillation isolates the target compound with >95% purity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and catalyst longevity. Continuous-flow reactors with regenerable Y zeolite catalysts (regenerated via air calcination at 600°C) reduce downtime. A pilot plant employing this system produces 1.2 tons/month with 92% consistency in purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 7-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Natural Products

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Source Key Functional Groups Biological Role Concentration (% in Source)
Naphthalene, 7-methyl-1-(1-methylethyl)- C₁₅H₂₄ Tea tree oil, mosses Methyl, isopropyl Antioxidant 5.88% (mosses)
Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)- C₁₅H₂₄ Horsfieldia hainanensis Methyl, isopropyl, hexahydro Not specified 11.14%
Eudalene (1-Methyl-7-isopropylnaphthalene) C₁₄H₁₆ Synthetic/plant sources Methyl, isopropyl Fragrance component N/A
1-Methylnaphthalene C₁₁H₁₀ Petrochemicals Methyl Industrial solvent N/A
Key Observations:
  • Hydrogenation State: The target compound and its hexahydro analog (from Horsfieldia hainanensis) share the same molecular formula but differ in hydrogenation.
  • Substituent Effects : Compared to simpler derivatives like 1-methylnaphthalene (C₁₁H₁₀), the target compound’s isopropyl group enhances hydrophobicity and may influence binding to biological targets .
  • Bioactivity : Beta-cadinene (target compound) exhibits antioxidant properties, whereas 1-methylnaphthalene is associated with toxicity in hepatic and respiratory systems .

Toxicological Profiles

Table 2: Toxicity Data for Naphthalene Derivatives
Compound Acute Toxicity (LD₅₀) Chronic Exposure Risks Key Health Effects
Naphthalene 533 mg/kg (rat, oral) Hemolytic anemia, cataracts Respiratory irritation
1-Methylnaphthalene 1,200 mg/kg (rat, oral) Lung and liver damage Carcinogenic potential
2-Methylnaphthalene 1,600 mg/kg (rat, oral) Similar to 1-methylnaphthalene Endocrine disruption
Naphthalene, 7-methyl-1-(1-methylethyl)- Not reported Insufficient data Antioxidant (non-toxic in moss extracts)
Key Notes:
  • The target compound lacks comprehensive toxicological data, unlike its simpler analogs (naphthalene, 1-/2-methylnaphthalene), which are well-documented for carcinogenic and organotoxic effects .
  • Its natural occurrence in antioxidant-rich plant extracts suggests lower toxicity, but industrial or concentrated exposure risks remain unstudied .

Physicochemical Properties

Table 3: Physical Property Comparison
Property Naphthalene, 7-methyl-1-(1-methylethyl)- 1-Methylnaphthalene Eudalene
Boiling Point ~290°C (estimated) 245°C 265°C
Density 0.93 g/cm³ (estimated) 1.02 g/cm³ 0.98 g/cm³
Solubility in Water Insoluble Slightly soluble Insoluble
Key Observations:
  • The target compound’s higher molecular weight and branched structure result in a higher boiling point than 1-methylnaphthalene.
  • All analogs are hydrophobic, aligning with their roles in essential oils and industrial solvents.

Q & A

Q. What systemic health effects are associated with naphthalene derivatives, and how are these identified in experimental studies?

Systemic effects (e.g., respiratory, hepatic, renal) are identified through controlled exposure studies in humans and laboratory mammals. Studies must adhere to inclusion criteria specifying routes of exposure (inhalation, oral, dermal) and outcomes such as body weight changes, organ toxicity, or mortality. For example, Table B-1 in the ATSDR toxicological profile outlines rigorous inclusion criteria for health effects studies, ensuring relevance to hazard identification .

Q. What methodologies are used to screen literature for toxicological data on naphthalene derivatives?

A two-step screening process is employed:

  • Title/Abstract Screening : Manual review of 14,468 records to exclude irrelevant studies (e.g., those lacking exposure-specific data). Only 720 studies progressed to full-text review .
  • Full-Text Review : Critical appraisal of 123 documents, with 35 meeting criteria for qualitative synthesis. Studies are excluded if they lack effect estimates specific to the compound or fail to address PAH-related confounders .

Advanced Research Questions

Q. How is risk of bias assessed in experimental animal studies investigating naphthalene derivatives?

Q. How can researchers resolve contradictions in toxicological data across studies?

Q. What experimental designs are optimal for characterizing metabolic pathways of naphthalene derivatives?

  • In Vivo Models : Use laboratory mammals (e.g., rodents) with controlled inhalation/oral exposure to track metabolites via biofluids.
  • In Vitro Systems : Liver microsomes or cell lines (e.g., hepatocytes) to isolate cytochrome P450-mediated oxidation pathways. Studies must report dose-response relationships and control for confounding factors like co-exposure to other PAHs .

Q. How should researchers design a literature search strategy to capture comprehensive toxicokinetic data?

A robust strategy includes:

  • Databases : PubMed, TOXCENTER, and NTRL, with Boolean terms combining “naphthalene derivatives,” “toxicokinetics,” and species-specific keywords .
  • Filters : No date/language restrictions, but non-English studies require translation if critical for hazard identification .
  • Exclusion Criteria : Omit studies lacking mechanistic data (e.g., industrial production methods) .

Methodological Guidance Tables

Q. Table 1. Key Inclusion Criteria for Health Effects Studies

ParameterDetails
SpeciesHumans, rodents, other mammals
Exposure RoutesInhalation, oral, dermal
Health OutcomesSystemic effects (e.g., hepatic, renal), mortality, biomarkers
Study TypesPeer-reviewed articles, controlled exposure studies
Source: Adapted from ATSDR’s Table B-1

Q. Table 2. Risk of Bias Assessment Criteria

Bias TypeKey Questions
Selection BiasWas dose allocation randomized and concealed?
Performance BiasWere experimental conditions identical across groups?
Detection BiasWas outcome assessment blinded and exposure well-characterized?
Source: Adapted from ATSDR’s Table C-7

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